molecular formula C7H11N3O2S B13958719 N,4,6-trimethylpyrimidine-2-sulfonamide

N,4,6-trimethylpyrimidine-2-sulfonamide

Cat. No.: B13958719
M. Wt: 201.25 g/mol
InChI Key: KBESZXUCJLSNJO-UHFFFAOYSA-N
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Description

N,4,6-trimethylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with three methyl groups and a sulfonamide group, making it a unique entity with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,6-trimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group, followed by methylation using methyl iodide in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the steps of sulfonation, methylation, and purification through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,4,6-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,4,6-trimethylpyrimidine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and polymers.

Mechanism of Action

The mechanism of action of N,4,6-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,6-trimethylpyrimidine-2-sulfonamide is unique due to the presence of both multiple methyl groups and a sulfonamide group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N,4,6-trimethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-5-4-6(2)10-7(9-5)13(11,12)8-3/h4,8H,1-3H3

InChI Key

KBESZXUCJLSNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)NC)C

Origin of Product

United States

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